N-Methylation Elevates Lipophilicity (XLogP3) by +0.4 Log Units Relative to the Unsubstituted 6-H Analog
The 6-methyl substitution increases computed lipophilicity relative to the unsubstituted (6-H) comparator. The target compound has PubChem-computed XLogP3 = 0.1, while 6-azaspiro[3.4]octan-2-amine (CAS 1420849-80-4) has XLogP3 = −0.3 [1][2]. This ΔXLogP3 of +0.4 represents a shift from a hydrophilic, LogP-negative regime into a near-neutral, more membrane-permeable range. The increase is attributed to replacement of the pyrrolidine N–H with an N–CH₃ group, which simultaneously eliminates one hydrogen bond donor and adds hydrophobic surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 6-Azaspiro[3.4]octan-2-amine (unsubstituted parent, CAS 1420849-80-4): XLogP3 = −0.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (target minus comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical computational methodology applied to both compounds. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and oral absorption; a positive LogP value correlates with improved permeability across lipid bilayers, which is critical for intracellular target engagement.
- [1] PubChem CID 71647937, 6-Methyl-6-azaspiro[3.4]octan-2-amine. Computed XLogP3 = 0.1. View Source
- [2] PubChem CID 71649064, 6-Azaspiro[3.4]octan-2-amine. Computed XLogP3 = −0.3. View Source
